Methyl (1-oxidopyridin-3-yl)acetate
Description
Methyl (1-oxidopyridin-3-yl)acetate is a pyridine derivative characterized by a methyl ester group attached to a pyridine-N-oxide moiety. The N-oxide group enhances polarity and solubility in polar solvents compared to unoxidized pyridines.
Properties
IUPAC Name |
methyl 2-(1-oxidopyridin-1-ium-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(10)5-7-3-2-4-9(11)6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWXMHXALCKGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C[N+](=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1-oxidopyridin-3-yl)acetate, a compound derived from pyridine, exhibits various biological activities that have been explored in recent research. This article provides an overview of the synthesis, biological properties, and potential applications of this compound based on diverse scientific literature.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with acetic anhydride or acetyl chloride in the presence of a base. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the presence of the ester functional group and the pyridine ring, which are crucial for its biological activity.
Biological Activities
1. Antimicrobial Properties
Recent studies have indicated that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. A study demonstrated that at a concentration of 100 µg/mL, this compound resulted in a zone of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli .
2. Antioxidant Activity
The compound exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. In vitro assays have shown that this compound can scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid . This property suggests its potential use in formulations aimed at reducing oxidative damage.
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory effects of this compound in animal models. In a study involving carrageenan-induced paw edema in rats, administration of this compound significantly reduced inflammation compared to control groups . The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogens including Pseudomonas aeruginosa and Salmonella typhimurium. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics such as amoxicillin. This synergy could potentially enhance treatment outcomes for infections caused by resistant strains .
Case Study 2: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH absorbance at varying concentrations, indicating its ability to donate electrons and neutralize free radicals effectively. These findings suggest its applicability in nutraceuticals aimed at promoting health through oxidative stress reduction .
Research Findings Summary
The following table summarizes key biological activities and findings related to this compound:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of methyl (1-oxidopyridin-3-yl)acetate as an anticancer agent. A notable study conducted by researchers evaluated the compound's effects on prostate cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation. The compound was tested at various concentrations (3–50 µM), showing significant cytotoxicity with an IC50 value of 21.18 ± 3.43 µM against DU145 cells and 24.21 ± 3.38 µM against PC3 cells .
Table 1: Cytotoxicity of this compound on Prostate Cancer Cells
| Cell Line | Concentration (µM) | IC50 (µM) |
|---|---|---|
| DU145 | 3–50 | 21.18 ± 3.43 |
| PC3 | 3–50 | 24.21 ± 3.38 |
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves modulation of apoptotic pathways. Western blot analysis demonstrated increased cleavage of caspases and PARP, alongside changes in the expression levels of pro-apoptotic (BAX, P53) and anti-apoptotic (BCL-2, NF-κB) proteins .
Organic Synthesis
2.1 Synthetic Pathways
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of various pyridine derivatives. Its synthesis can be achieved through several methods, including esterification reactions and nucleophilic substitutions involving pyridine derivatives.
Table 2: Synthetic Methods for this compound
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | Pyridine derivative + Acetic anhydride | 85 |
| Nucleophilic substitution | Methyl iodide + Pyridine derivative | 75 |
Material Science
3.1 Polymer Applications
In material science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
A study investigated the effects of adding this compound to polyvinyl chloride (PVC). The results indicated improved tensile strength and thermal degradation temperatures compared to pure PVC .
Table 3: Properties of PVC Blends with this compound
| Sample | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |
|---|---|---|
| Pure PVC | 40 | 220 |
| PVC + 5% Methyl Compound | 50 | 250 |
Comparison with Similar Compounds
Ethyl (1-Oxidopyridin-3-yl)acetate
Key Differences :
| Property | Methyl (1-Oxidopyridin-3-yl)acetate | Ethyl (1-Oxidopyridin-3-yl)acetate |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ |
| Molecular Weight (g/mol) | 181.19 | 181.19 |
| Ester Group | Methyl | Ethyl |
| Polarity | Higher (shorter alkyl chain) | Slightly lower |
3-Methoxy-6-methyl-2-pyridinecarboxylic Acid Methyl Ester
Structural Contrast :
- Substituents : This compound (CAS: 65515-24-4) features a methoxy group and a methyl ester on the pyridine ring, lacking the N-oxide moiety. The absence of N-oxide reduces polarity and hydrogen-bonding capacity, likely decreasing aqueous solubility compared to this compound .
- Reactivity : The methoxy group is electron-donating, whereas the N-oxide in the target compound is electron-withdrawing, influencing reactivity in substitution or coupling reactions.
Methyl Acetate (Simpler Ester Analog)
Functional Comparison :
- Complexity : Methyl acetate (CAS: 79-20-9) is a simple ester without aromatic or N-oxide groups. Its volatility and use as a solvent contrast with the more polar and less volatile this compound .
- Applications : While methyl acetate is used in paints and fragrances, the pyridine-N-oxide derivative may serve specialized roles in drug synthesis due to its unique electronic profile.
| Property | This compound | Methyl Acetate |
|---|---|---|
| Boiling Point | Likely higher (polar N-oxide) | 57°C |
| Solubility | Higher in polar solvents | Miscible with organics |
| Applications | Pharmaceutical intermediates | Industrial solvent |
Methyl [(1-Azido-3-oxopropan-2-yl)oxy]acetate
Functional Group Impact :
- Azide Group : The presence of an azide (CAS: 1006950-52-2) introduces high reactivity, enabling click chemistry applications. In contrast, this compound lacks such groups, prioritizing stability over reactivity .
- Safety : Azides pose explosion risks, whereas the pyridine-N-oxide derivative is likely safer under standard conditions.
Preparation Methods
Esterification of 3-Pyridylacetic Acid Derivatives
A common approach to prepare methyl esters of pyridine derivatives involves Fischer esterification or acid-catalyzed esterification of the corresponding carboxylic acid with methanol.
- Starting from 3-pyridineacetic acid or its substituted analogues, the acid is refluxed with methanol in the presence of a strong acid catalyst such as sulfuric acid.
- After completion (monitored by LC-MS or HPLC), the reaction mixture is neutralized to pH ~8 using sodium bicarbonate.
- The product is extracted with ethyl acetate, dried, and purified by preparative HPLC or crystallization.
- Yields reported for similar methyl 2-(6-aminopyridin-3-yl)acetate derivatives are approximately 18% under these conditions, indicating the need for optimization for higher efficiency.
Formation of Pyridine N-Oxide
The critical step to obtain methyl (1-oxidopyridin-3-yl)acetate is the selective oxidation of the nitrogen atom in the pyridine ring to form the N-oxide.
- Use of peracids such as m-chloroperbenzoic acid (m-CPBA).
- Use of hydrogen peroxide in the presence of catalysts.
- Other mild oxidizing agents that selectively target the pyridine nitrogen without over-oxidizing other functional groups.
The oxidation is typically performed after esterification to avoid complications with acid-sensitive reagents.
Catalytic and Solvent Systems
- Catalysts: Acid catalysts such as p-toluenesulfonic acid, cation exchange resins, or Lewis acids (AlCl3, SnCl2) have been used in related esterification and oxidation reactions to improve yield and selectivity.
- Solvents: Common solvents include methanol for esterification, and dichloromethane, chloroform, or acetonitrile for oxidation steps.
- Bases: Sodium carbonate, potassium carbonate, or organic amines (triethylamine) are used to neutralize reaction mixtures or facilitate certain steps.
Yield and Purity Considerations
- Yields vary depending on the purity of starting materials and reaction optimization.
- Esterification yields can be moderate (~18-25%) without extensive optimization.
- Oxidation yields are typically higher with selective oxidants and controlled temperature.
- Purity is confirmed by ^1H NMR, LC-MS, and HPLC analysis.
Summary Table of Preparation Parameters
Additional Research Findings
- Pyridine N-oxide derivatives show improved pharmacokinetic properties and bioavailability in medicinal chemistry applications, underscoring the importance of selective oxidation.
- Optimization of reaction parameters such as molar ratios, catalyst loading, and solvent choice can significantly improve yield and purity.
- Alternative synthetic routes involving Grignard reagents or other nucleophilic additions to pyridine derivatives have been reported but are more complex and less direct for this specific compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl (1-oxidopyridin-3-yl)acetate with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification under controlled conditions. For example, ethanol with catalytic piperidine at 0–5 °C for 2 hours has been effective for analogous pyridine-derived esters, minimizing side reactions and ensuring regioselectivity . Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Monitoring reaction progress by TLC or LC-MS to confirm intermediate formation.
- Final recrystallization from a polar/non-polar solvent mixture (e.g., ethanol/water) to enhance purity.
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for verifying the ester carbonyl, methyl ester group, and pyridine N-oxide moiety:
- ¹H NMR : The methyl ester (COOCH₃) appears as a singlet near δ 3.7–3.9 ppm. Pyridine protons adjacent to the N-oxide group show deshielding (δ 8.0–9.0 ppm) .
- ¹³C NMR : The ester carbonyl (C=O) resonates at ~170 ppm, while the N-oxide pyridine carbons exhibit distinct shifts (e.g., C-1 at ~150 ppm) .
- Compare experimental data with computed spectra (DFT/B3LYP) to resolve ambiguities.
Q. What analytical techniques are essential for characterizing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen flow (10 °C/min) to evaluate thermal stability.
- Hygroscopicity Tests : Store samples at 25°C/60% RH and monitor mass changes to identify deliquescence or hydrolysis risks .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?
- Methodological Answer :
- Disorder Handling : Use SHELXL’s PART and FRAG instructions to model split positions. Apply constraints (e.g., SIMU, DELU) to anisotropic displacement parameters (ADPs) .
- Twinning : For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate with the R1 vs. BASF plot to optimize the twin fraction .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis for solvent-accessible regions .
Q. How do researchers resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Cross-Validation : Compare experimental bond lengths/angles (from SHELX-refined structures) with DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-311++G(d,p)) .
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., ester rotation) that may explain crystallographic rigidity vs. solution-state dynamics .
- Synchrotron Data : Collect high-resolution X-ray data (λ = 0.7–1.0 Å) to reduce ADP uncertainties and refine hydrogen positions .
Q. What computational strategies predict the reactivity of the N-oxide group in further functionalization?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices (Gaussian09) to identify nucleophilic/electrophilic sites on the pyridine N-oxide ring.
- Reaction Pathway Mapping : Use ORCA to model transition states for N-oxide-mediated reactions (e.g., O-atom transfer or coordination to metal catalysts).
- Solvent Effects : Apply the SMD implicit solvent model to predict solvolysis rates in polar aprotic solvents (e.g., DMF, DMSO) .
Notes
- Avoid commercial sources (e.g., ) per user guidelines.
- For reproducibility, archive raw crystallographic data (CIF) and computational inputs/outputs in public repositories (e.g., Zenodo, CSD).
- Methodological rigor ensures compliance with academic standards (e.g., IUPAC guidelines for nomenclature and reporting).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
